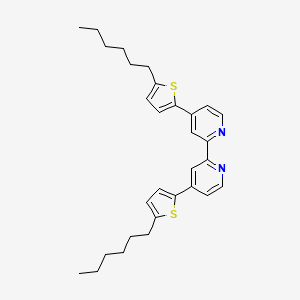

4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(5-hexylthiophen-2-yl)-2-[4-(5-hexylthiophen-2-yl)pyridin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N2S2/c1-3-5-7-9-11-25-13-15-29(33-25)23-17-19-31-27(21-23)28-22-24(18-20-32-28)30-16-14-26(34-30)12-10-8-6-4-2/h13-22H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFNCZSDXIPGOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(S1)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=C(S4)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90729334 | |

| Record name | 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047684-56-9 | |

| Record name | 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Bis(5-hexyl-2-thienyl)-2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine via Suzuki Coupling

Foreword: The Strategic Importance of Substituted Bipyridines

In the landscape of modern chemistry, 2,2'-bipyridine and its derivatives represent a cornerstone class of ligands, indispensable in fields ranging from transition-metal catalysis to materials science and photovoltaics.[1][2][3][4] Their remarkable ability to form stable chelate complexes with a vast array of metal ions allows for the precise tuning of the electronic and steric properties of a catalytic center or a functional material.[5][6] The target molecule of this guide, 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine, is a sophisticated example of this scaffold. The introduction of hexylthiophene moieties not only extends the π-conjugated system, influencing the compound's photophysical properties, but also enhances its solubility in organic solvents—a critical factor for applications in organic electronics and homogeneous catalysis.[7]

This guide provides a comprehensive exploration of the synthesis of this valuable compound via the Suzuki-Miyaura cross-coupling reaction. The Suzuki coupling is arguably one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and relatively low toxicity of its organoboron reagents.[1][8][9] We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss critical optimization and troubleshooting strategies to empower researchers in achieving a successful and efficient synthesis.

The Mechanistic Heart of the Synthesis: The Suzuki Coupling Catalytic Cycle

A fundamental understanding of the reaction mechanism is not merely academic; it is the key to rational troubleshooting and optimization. The palladium-catalyzed Suzuki coupling is a multi-step process that shuttles the catalyst between its Pd(0) and Pd(II) oxidation states.[8]

The generally accepted catalytic cycle involves three primary stages:

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst reacting with the electrophile, in this case, 4,4'-dibromo-2,2'-bipyridine. The palladium atom inserts itself into the carbon-bromine bond, forming a square planar Pd(II) complex. This step is often the rate-determining step of the overall reaction.[8]

-

Transmetalation : This is the crucial step where the carbon-carbon bond is primed for formation. The organoboron reagent, 5-hexyl-2-thienylboronic acid or its ester derivative, does not react directly with the Pd(II) complex. It must first be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate "ate" complex.[10] This activated species then transfers the hexylthiophene group to the palladium center, displacing a halide ligand and forming a new diorganopalladium(II) intermediate.

-

Reductive Elimination : In the final step, the two organic ligands—the bipyridine and the thiophene moieties—couple and are expelled from the palladium coordination sphere. This concerted step forms the desired C-C bond in the final product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.

A significant challenge in the synthesis of bipyridine derivatives is the potential for the product itself to act as a ligand, coordinating to the palladium catalyst and inhibiting its activity.[1][11] This can sometimes necessitate higher catalyst loadings or the use of highly active catalyst systems to drive the reaction to completion.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Deconstructing the Reaction: Key Components and Their Roles

The success of the synthesis hinges on the careful selection of each component.

| Component | Example(s) | Role & Rationale |

| Aryl Halide | 4,4'-Dibromo-2,2'-bipyridine | The electrophilic scaffold. Bromides offer a good balance of reactivity and stability compared to more reactive iodides or less reactive chlorides. |

| Boron Reagent | 5-Hexyl-2-thiopheneboronic acid or its Pinacol Ester | The nucleophilic partner. The pinacol ester is often preferred due to its enhanced stability, ease of handling, and resistance to protodeboronation, a common side reaction with heteroaryl boronic acids.[1][12][13] |

| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | The source of the active Pd(0) catalyst. The choice of precatalyst and associated ligands can dramatically affect reaction efficiency and scope.[11][14] |

| Ligand | PPh₃, PCy₃, XPhos, SPhos | Stabilizes the palladium center, modulates its reactivity, and prevents precipitation of palladium black. Bulky, electron-rich phosphine ligands often promote efficient oxidative addition and reductive elimination.[10][15] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Essential for activating the boronic acid/ester for the transmetalation step. The strength and nature of the base can influence reaction rate and suppress side reactions.[9][14][16] |

| Solvent System | Toluene/H₂O, 1,4-Dioxane/H₂O, DMF | Must dissolve the reactants and facilitate the interaction between the organic and inorganic (base) components. A two-phase system often enhances the reaction by sequestering the base in the aqueous phase.[1][9][16] |

A Validated Experimental Protocol

This protocol provides a robust starting point for the synthesis. As with any reaction, small-scale optimization is recommended before proceeding to a larger scale.

Materials & Equipment

-

4,4'-Dibromo-2,2'-bipyridine (1.0 eq)

-

2-(5-Hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.2 - 2.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 - 4.0 eq)

-

Toluene and Deionized Water (e.g., 4:1 v/v ratio)

-

Schlenk flask or similar reaction vessel with a condenser

-

Magnetic stirrer and heating mantle

-

Inert gas line (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

Step-by-Step Procedure

-

Inert Atmosphere Setup : Assemble the Schlenk flask with a condenser and ensure the system is capable of being held under a positive pressure of an inert gas. Purge the entire apparatus with argon or nitrogen for 10-15 minutes.

-

Solvent Degassing : Degas the toluene and water by bubbling argon or nitrogen through them for at least 30 minutes prior to use. This is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[11]

-

Charging the Reaction Vessel : To the Schlenk flask, add 4,4'-dibromo-2,2'-bipyridine (1.0 eq), 2-(5-hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.2 eq), Pd(PPh₃)₄ (e.g., 3 mol%), and K₂CO₃ (3.0 eq).

-

Solvent Addition : Under a positive flow of inert gas, add the degassed toluene, followed by the degassed water, to the flask via cannula or syringe.

-

Reaction Execution : Begin vigorous stirring and heat the reaction mixture to a reflux temperature (typically 90-100 °C).[9][16]

-

Monitoring Progress : Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by periodically taking small aliquots from the reaction mixture.[11] The reaction is typically complete within 12-24 hours.

-

Reaction Work-up : Once the starting material is consumed, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Add deionized water to dissolve the inorganic salts.

-

Extraction : Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing and Drying : Combine all organic layers and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter.

-

Solvent Removal : Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification : Purify the crude solid by flash column chromatography on silica gel. A gradient elution system, for example, starting with hexanes and gradually increasing the polarity with ethyl acetate, is often effective for separating the product from byproducts and residual reagents.[11]

-

Final Characterization : Confirm the identity and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[17]

Caption: A generalized experimental workflow for the synthesis and purification.

Troubleshooting and Optimization Matrix

Even robust protocols can require fine-tuning. The following table outlines common challenges and strategic solutions.

| Issue | Potential Cause(s) | Recommended Optimization Strategy |

| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure rigorous degassing of solvents and maintenance of inert atmosphere.[11]2. Screen stronger bases like K₃PO₄ or Cs₂CO₃.[18]3. Increase temperature, ensuring solvent reflux. |

| Significant Homocoupling | 1. Presence of oxygen.2. Boronic acid instability. | 1. Improve degassing procedures.[11]2. Use the more stable pinacol ester derivative of the boronic acid. |

| Protodeboronation | 1. Harsh basic conditions.2. Presence of protic sources. | 1. Use a milder base (e.g., NaHCO₃) or a non-aqueous system if feasible.2. Ensure starting materials are dry and use anhydrous solvents where appropriate.[13] |

| Stalled Reaction | 1. Catalyst inhibition by product.2. Catalyst decomposition. | 1. Increase catalyst loading (e.g., from 2 mol% to 5 mol%).[1]2. Screen different, more robust ligands (e.g., bulky biaryl phosphine ligands like XPhos). |

| Complex Product Mixture | 1. Side reactions.2. Incomplete reaction leading to mono-substituted product. | 1. Re-evaluate base and solvent choice.[19]2. Increase reaction time or temperature; ensure sufficient equivalents of the boron reagent are used (≥ 2.2 eq). |

| Difficult Purification | 1. Byproducts with similar polarity to the product. | 1. Optimize the column chromatography solvent system; try a different stationary phase (e.g., alumina).[11] 2. Consider recrystallization as an alternative or final purification step. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction stands as a highly effective and reliable method for the synthesis of this compound. Its success is predicated on a clear understanding of the underlying catalytic mechanism and the deliberate selection of reactants, catalyst, base, and solvent. By adhering to a validated protocol that emphasizes anaerobic conditions and by systematically troubleshooting common issues such as low conversion or byproduct formation, researchers can confidently produce this valuable compound with high yield and purity. This guide serves as a comprehensive resource to facilitate that endeavor, providing both the practical steps and the theoretical foundation necessary for success in the laboratory.

References

- 1. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and applications of 2,2'-Bipyridine ligand compounds_Chemicalbook [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound(1047684-56-9) 1H NMR [m.chemicalbook.com]

- 18. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 19. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]

An In-depth Technical Guide to the Electrochemical Properties of 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine

Foreword: Unveiling the Redox Landscape of a Versatile Ligand

Welcome to this in-depth technical guide on the electrochemical properties of 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine. This document is crafted for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this molecule's electronic behavior. As a bifunctional ligand system integrating the electron-richness of hexyl-substituted thiophenes with the versatile coordinating ability of a bipyridine core, this compound stands as a significant building block in materials science, particularly in the realms of organic electronics and coordination chemistry.[1][2][3] This guide will not only present the fundamental electrochemical characteristics but also delve into the practical methodologies for their determination, providing you with the knowledge to confidently assess and utilize this compound in your research endeavors.

Molecular Architecture and its Electrochemical Implications

The unique electrochemical signature of this compound arises from its distinct molecular structure. The molecule comprises a central 2,2'-bipyridine unit, a well-known chelating ligand that readily forms stable complexes with a variety of transition metals.[4] Flanking this core are two 5-hexylthiophen-2-yl substituents. The thiophene rings, being electron-rich aromatic systems, are expected to be the primary sites of oxidation. Conversely, the electron-deficient bipyridine core is the anticipated site for reduction. The hexyl chains appended to the thiophene units serve to enhance the molecule's solubility in common organic solvents, a crucial aspect for solution-based electrochemical studies and device fabrication.[5]

Molecular Structure of this compound

Caption: Ball-and-stick representation of this compound.

Core Electrochemical Parameters: A Predictive Overview

| Compound | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) |

| 2,2'-Bipyridine | Not easily oxidized | ~ -2.5 | - | ~ -2.3 |

| 2,5-Dihexylthiophene | ~ 0.8 | Not easily reduced | ~ -5.6 | - |

| 4,4'-Di(thiophen-2-yl)-2,2'-bipyridine | ~ 0.9 | ~ -2.3 | ~ -5.7 | ~ -2.5 |

| Predicted for Target Molecule | ~ 0.7 - 0.9 | ~ -2.3 - -2.5 | ~ -5.5 to -5.7 | ~ -2.3 to -2.5 |

Note: The values for related compounds are compiled from various literature sources and are meant to be illustrative. The predicted values for the target molecule are estimations based on the expected electronic effects of the substituents.

The electron-donating hexyl groups on the thiophene rings are expected to lower the oxidation potential compared to unsubstituted thiophene-bipyridine analogues, making the molecule easier to oxidize. The reduction potential is primarily governed by the bipyridine core and is not expected to be significantly altered by the hexylthiophene substituents.

Experimental Determination of Electrochemical Properties: A Step-by-Step Protocol

The most powerful and common technique for investigating the redox behavior of molecules like this compound is Cyclic Voltammetry (CV) .[4] This method allows for the determination of oxidation and reduction potentials, the reversibility of redox processes, and the stability of the electrochemically generated species.

The "Why" Behind the Experimental Choices

-

Solvent and Supporting Electrolyte: A non-aqueous, polar aprotic solvent such as acetonitrile or dichloromethane is chosen to ensure the solubility of the nonpolar analyte and to provide a wide potential window. The supporting electrolyte, typically tetrabutylammonium hexafluorophosphate (TBAPF6), is crucial for providing conductivity to the solution without interfering with the electrochemistry of the analyte.

-

Three-Electrode System: A three-electrode setup is standard for CV.[4] The working electrode (e.g., glassy carbon, platinum, or gold) is where the electron transfer event of interest occurs. The reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE) provides a stable potential against which the working electrode's potential is measured. The counter electrode (e.g., a platinum wire) completes the electrical circuit.

-

Internal Standard: Ferrocene is commonly used as an internal standard. Its reversible one-electron oxidation (Fc/Fc+) occurs at a well-defined potential, allowing for the accurate calibration of the reference electrode and enabling comparison of results across different experiments and laboratories.

Detailed Experimental Protocol for Cyclic Voltammetry

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF6) in the chosen solvent (e.g., anhydrous acetonitrile).

-

Prepare a ~1 mM solution of the analyte, this compound, in the electrolyte solution.

-

Prepare a ~1 mM solution of ferrocene in the electrolyte solution for use as an internal standard.

-

-

Electrochemical Cell Assembly:

-

Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Ensure the electrodes are clean and polished according to standard procedures to guarantee reproducible results.

-

-

Degassing:

-

Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to a potentiostat.

-

Record a background CV of the electrolyte solution to ensure there are no interfering redox processes within the potential window of interest.

-

Add the analyte solution to the cell and record the cyclic voltammogram. A typical scan rate to start with is 100 mV/s. The potential window should be wide enough to observe both the oxidation and reduction events.

-

After recording the CV of the analyte, add a small amount of the ferrocene solution and record another CV to determine the potential of the Fc/Fc+ couple.

-

-

Data Analysis:

-

Determine the anodic (oxidation) and cathodic (reduction) peak potentials from the voltammogram.

-

Calculate the formal potential (E°') for reversible processes as the average of the anodic and cathodic peak potentials.

-

Determine the onset potentials for oxidation and reduction, which are used to estimate the HOMO and LUMO energy levels.

-

Experimental Workflow for Cyclic Voltammetry

Caption: Step-by-step workflow for determining electrochemical properties using cyclic voltammetry.

From Potentials to Energy Levels: The Foundational Calculations

The HOMO and LUMO energy levels of a molecule can be estimated from its oxidation and reduction potentials, respectively, as determined by cyclic voltammetry. The following empirical equations are commonly used, with the energy level of the ferrocene/ferrocenium (Fc/Fc+) redox couple often assumed to be -4.8 eV or -5.1 eV relative to the vacuum level.[6]

-

HOMO (eV) = - [Eoxonset vs. Fc/Fc+ + 4.8]

-

LUMO (eV) = - [Eredonset vs. Fc/Fc+ + 4.8]

Where:

-

Eoxonset is the onset potential of the first oxidation peak.

-

Eredonset is the onset potential of the first reduction peak.

The choice of the ferrocene energy level can vary in the literature, so it is crucial to state the value used when reporting results.

Concluding Remarks and Future Directions

This guide has provided a comprehensive framework for understanding and determining the electrochemical properties of this compound. While direct experimental data remains to be published, the principles and protocols outlined herein equip researchers with the necessary tools to perform these critical measurements. The unique combination of an oxidizable thiophene-based backbone and a reducible bipyridine core makes this molecule a highly tunable platform for the design of advanced materials for organic light-emitting diodes (OLEDs), photovoltaics, and as a ligand in catalytic systems. Future work should focus on the experimental validation of the predicted electrochemical parameters and exploring the properties of its metal complexes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. electrochemsci.org [electrochemsci.org]

- 4. iieta.org [iieta.org]

- 5. Synthesis and characterization of bipyridine cobalt(ii) complex modified graphite screen printed electrode: an electrochemical sensor for simultaneous detection of acetaminophen and naproxen - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, electrochemistry, and electrogenerated chemiluminescence of two BODIPY-appended bipyridine homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

Photophysical properties of 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine

An In-depth Technical Guide to the Photophysical Properties of 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine

Introduction: A Molecule of Significant Potential

This compound, hereafter referred to as HTh-Bpy-HTh, is a π-conjugated organic molecule that has garnered interest for its potential applications in materials science and coordination chemistry.[1][2] Its molecular structure, featuring a central electron-accepting 2,2'-bipyridine (bpy) core flanked by two electron-donating 5-hexylthiophene units, establishes a donor-acceptor-donor (D-A-D) motif. This architecture is pivotal to its electronic and optical properties, making it a compelling candidate for use as a ligand in functional metal complexes, a building block for solar cell materials, and an active component in organic electronics.[1][3] The hexyl chains enhance solubility in common organic solvents, a crucial feature for solution-based processing and characterization.[4]

This guide provides a comprehensive overview of the core photophysical properties of HTh-Bpy-HTh, offering both fundamental understanding and practical experimental protocols for its characterization. The insights are tailored for researchers and professionals engaged in the development of novel chromophores and functional materials.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₆N₂S₂ | [5] |

| Molecular Weight | 488.75 g/mol | [1] |

| Appearance | White to light yellow solid | [4] |

| CAS Number | 1047684-56-9 | [1] |

Electronic Absorption and Emission Properties

The photophysical behavior of HTh-Bpy-HTh is governed by the electronic transitions within its conjugated framework. Understanding its absorption (excitation) and emission (de-excitation) processes is the first step in evaluating its potential for any photo-active application.

UV-Visible Absorption Spectroscopy

The absorption spectrum of HTh-Bpy-HTh is dominated by intense π → π* transitions. The primary absorption band, typically observed in the UV-A to the blue region of the visible spectrum, arises from the electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In D-A-D systems like this, this transition often has significant intramolecular charge-transfer (ICT) character, where electron density moves from the electron-rich thiophene rings to the electron-deficient bipyridine core upon excitation.

The position and shape of this absorption band are sensitive to the molecular environment, a phenomenon known as solvatochromism.[6]

Fluorescence Spectroscopy

Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). It can then relax to the ground state (S₀) via the emission of a photon, a process known as fluorescence. HTh-Bpy-HTh is expected to be fluorescent, with emission occurring at a lower energy (longer wavelength) than its absorption. The energy difference between the absorption maximum (λ_max) and the emission maximum (λ_em) is the Stokes shift. A larger Stokes shift is often desirable in applications like fluorescence imaging to minimize self-absorption and improve signal-to-noise.

The fluorescence quantum yield (Φ_f), which is the ratio of photons emitted to photons absorbed, is a critical parameter that quantifies the efficiency of the emission process. This value is highly dependent on the solvent and the molecule's ability to relax through non-radiative pathways (e.g., vibrational relaxation, intersystem crossing).[7]

Solvatochromism: Probing the Excited State

Solvatochromism is the change in the absorption or emission spectrum of a chromophore as the polarity of the solvent is varied.[6][8] This effect provides profound insight into the electronic nature of the ground and excited states.

-

Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This decreases the energy gap, resulting in a bathochromic (red) shift in the emission spectrum.[6] This is the expected behavior for D-A-D molecules with significant ICT character.

-

Negative Solvatochromism (Blue Shift): If the ground state is more polar, increasing solvent polarity will cause a hypsochromic (blue) shift.[6]

By studying the spectral shifts in a range of solvents, one can characterize the change in the molecule's dipole moment upon excitation.

Table 2: Representative Photophysical Data for HTh-Bpy-HTh in Different Solvents (Illustrative)

| Solvent | Dielectric Constant (ε) | Absorption λ_max (nm) | Emission λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |

| Hexane | 1.88 | ~380 | ~450 | ~3680 | ~0.4 |

| Toluene | 2.38 | ~385 | ~465 | ~4060 | ~0.5 |

| Dichloromethane | 8.93 | ~390 | ~485 | ~4780 | ~0.3 |

| Acetonitrile | 37.5 | ~392 | ~500 | ~5300 | ~0.1 |

| Ethanol | 24.5 | ~390 | ~495 | ~5170 | ~0.15 |

Note: The values in this table are illustrative, based on typical behavior for similar thiophene-bipyridine structures. Actual experimental values must be determined empirically.

Excited-State Dynamics and Theoretical Insights

The fate of the excited state is not limited to fluorescence. Other deactivation pathways, such as intersystem crossing to a triplet state or non-radiative decay, compete with light emission and influence both the quantum yield and the excited-state lifetime.

Time-Resolved Fluorescence

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time following excitation with a short pulse of light.[9][10] This experiment determines the fluorescence lifetime (τ_f), which is the average time the molecule spends in the excited singlet state before returning to the ground state. Lifetimes for organic fluorophores are typically in the nanosecond range. Changes in lifetime can indicate dynamic processes like quenching or energy transfer.

Computational Modeling (DFT/TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for predicting and interpreting the photophysical properties of molecules.[11][12]

-

DFT can be used to optimize the ground-state geometry and calculate the HOMO and LUMO energy levels, providing a qualitative picture of the frontier molecular orbitals involved in the primary electronic transition.[13]

-

TD-DFT can simulate the UV-Vis absorption spectrum by calculating the energies and oscillator strengths of vertical electronic transitions from the ground state to various excited states.[14] This allows for the assignment of spectral bands to specific electronic transitions (e.g., π → π, n → π).

These calculations are invaluable for corroborating experimental findings and providing a deeper mechanistic understanding of the observed photophysical phenomena. For instance, TD-DFT can predict the charge-transfer character of an excitation, confirming the D-A-D nature of the transition.[11]

Experimental Protocols

The following protocols provide a validated framework for characterizing the core photophysical properties of HTh-Bpy-HTh.

Workflow for Spectroscopic Analysis

The general workflow for acquiring absorption and emission data is a foundational procedure in photophysical characterization.

References

- 1. chemscene.com [chemscene.com]

- 2. echemi.com [echemi.com]

- 3. mdpi.com [mdpi.com]

- 4. chembk.com [chembk.com]

- 5. 4,4'-Bis(5-hexyl-2-thienyl)-2,2'-bipyridyl | C30H36N2S2 | CID 58489257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Solvatochromism - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Time-resolved Fluorescence | PicoQuant [picoquant.com]

- 10. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Performance of Density Functional Approximations in Calculations of Electronic Two-Photon Transition Strengths of Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine. Aimed at researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical experimental protocols to facilitate the effective use of this compound. Given the limited availability of specific quantitative solubility data in public literature, this guide offers a robust framework for both predicting and experimentally determining its solubility in a range of common organic solvents.

Introduction to this compound

This compound is a complex organic molecule with the chemical formula C₃₀H₃₆N₂S₂.[1][2] It features a central 2,2'-bipyridine core, a well-known chelating agent, functionalized at the 4 and 4' positions with 5-hexylthiophen-2-yl groups. This unique structure, combining a polar heterocyclic bipyridine unit with nonpolar hexyl chains and aromatic thiophene rings, results in a molecule with a significant hydrophobic character. Its appearance is typically a white to light yellow solid.[3]

The solubility of this compound is a critical parameter that governs its application in various fields, including organic electronics, coordination chemistry, and as a synthetic intermediate.[3] Understanding its behavior in different organic solvents is paramount for successful synthesis, purification, thin-film deposition, and formulation development.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₆N₂S₂ | [1][2] |

| Molecular Weight | 488.75 g/mol | [1] |

| Appearance | White to light yellow solid | [3] |

| XLogP3 | 9.8 | [1] |

| Boiling Point (Predicted) | 583.0 ± 45.0 °C | [4] |

| Density (Predicted) | 1.090 g/cm³ | [4] |

The high calculated XLogP3 value of 9.8 is a strong indicator of the compound's lipophilicity and suggests a preference for non-polar organic solvents over polar ones.[1]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This principle states that substances with similar polarities are more likely to be soluble in one another. The structure of this compound presents a fascinating case due to its amalgamation of polar and non-polar moieties.

-

Non-polar characteristics: The two long hexyl (C₆H₁₃) chains and the thiophene rings contribute significantly to the molecule's non-polar nature, promoting solubility in non-polar solvents through van der Waals interactions.

-

Polar characteristics: The 2,2'-bipyridine core, with its two nitrogen atoms, introduces a degree of polarity and the potential for dipole-dipole interactions and hydrogen bonding with protic solvents.

However, the large non-polar surface area of the hexyl and thiophene groups is expected to dominate the molecule's overall solubility behavior, leading to better solubility in non-polar to moderately polar organic solvents.

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[6][7] This method deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. While experimentally determined HSP values for this compound are not available, we can estimate its parameters based on its structure. The presence of long alkyl chains and aromatic rings suggests a significant δD value. The bipyridine and thiophene moieties will contribute to δP, and the nitrogen atoms of the bipyridine core will provide a modest δH component. A solvent with a similar HSP profile would be an excellent candidate for dissolving this compound.

Predicted Solubility Profile

Based on the structural analysis and the "like dissolves like" principle, a qualitative solubility profile for this compound in common organic solvents can be predicted. Initial reports suggest good solubility in benzene, methanol, and dichloromethane.[3]

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | High | The hexyl chains are structurally very similar to hexane, maximizing van der Waals interactions. |

| Toluene | Non-polar, Aromatic | High | The aromatic nature of toluene will interact favorably with the thiophene and bipyridine rings. |

| Chloroform | Polar aprotic | High | A good solvent for many organic compounds, its polarity can interact with the bipyridine core. |

| Dichloromethane | Polar aprotic | High | Similar to chloroform, it is a versatile solvent for a wide range of organic molecules.[3] |

| Tetrahydrofuran (THF) | Polar aprotic | Moderate to High | Its ether functionality and cyclic structure make it a good solvent for a range of polarities. |

| Ethyl Acetate | Polar aprotic | Moderate | Offers a balance of polar and non-polar characteristics. |

| Acetone | Polar aprotic | Moderate to Low | While polar, its smaller size may be less effective at solvating the large molecule. |

| Ethanol | Polar protic | Low to Moderate | The polarity and hydrogen bonding capability may be offset by the large non-polar regions of the solute. |

| Methanol | Polar protic | Low to Moderate | More polar than ethanol, likely leading to lower solubility despite initial reports suggesting good solubility.[3] |

| Acetonitrile | Polar aprotic | Low | A highly polar solvent that is less likely to favorably interact with the non-polar components. |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Low | A very polar solvent, generally not ideal for highly lipophilic compounds. |

| Water | Polar protic | Insoluble | The high hydrophobicity of the molecule will prevent dissolution in water. |

Experimental Determination of Solubility

To obtain accurate quantitative solubility data, experimental determination is essential. The following are detailed protocols for established methods.

Qualitative Solubility Determination

This method provides a rapid preliminary assessment of solubility.

Protocol:

-

Preparation: Label a series of small, clean, dry glass vials, one for each test solvent.

-

Sample Addition: Add a small, pre-weighed amount (e.g., 1-2 mg) of this compound to each vial.

-

Solvent Addition: Add a measured volume (e.g., 1 mL) of the respective solvent to each vial.

-

Observation: Vigorously shake or vortex each vial for 1-2 minutes at a controlled temperature (e.g., 25 °C).

-

Assessment: Visually inspect for any undissolved solid. Classify as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination: The Shake-Flask Method (Gravimetric Analysis)

The shake-flask method is a gold-standard technique for determining equilibrium solubility.[8]

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker or water bath (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated pipette. To avoid aspirating solid particles, a syringe filter can be used.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed, clean, and dry container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven or under a stream of nitrogen) until a constant weight of the dissolved solid is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L or mg/mL).

Caption: Workflow for the Shake-Flask Gravimetric Method.

Quantitative Solubility Determination: UV-Vis Spectroscopy

This method is a high-throughput alternative to gravimetric analysis, suitable for compounds with a distinct UV-Vis absorbance profile.

Protocol:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Calibration Curve: Measure the UV-Vis absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to generate a calibration curve (Absorbance vs. Concentration).

-

Saturated Solution Preparation and Equilibration: Prepare a saturated solution as described in the shake-flask method (steps 1 and 2).

-

Sample Preparation for Measurement: After phase separation, withdraw a small, known volume of the supernatant. Dilute this aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Quantification: Measure the absorbance of the diluted solution at λmax. Use the calibration curve to determine the concentration of the diluted solution.

-

Calculation: Calculate the concentration of the original saturated solution by applying the dilution factor.

Caption: Workflow for the UV-Vis Spectroscopy Method.

Conclusion

This technical guide has provided a detailed framework for understanding, predicting, and determining the solubility of this compound in organic solvents. The molecular structure, characterized by a combination of polar and significant non-polar moieties, suggests a strong preference for non-polar and moderately polar aprotic solvents. While a predicted solubility profile offers valuable initial guidance, the detailed experimental protocols for gravimetric and UV-Vis spectroscopic analysis provide robust methods for obtaining precise, quantitative data. This information is critical for the effective application of this compound in research and development, enabling rational solvent selection for synthesis, purification, and formulation.

References

- 1. 4,4'-Bis(5-hexyl-2-thienyl)-2,2'-bipyridyl | C30H36N2S2 | CID 58489257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 1047684-56-9 [amp.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine, a significant organic ligand in the fields of coordination chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and organic electronics, offering in-depth insights into its synthesis, structural properties, and potential applications. While a definitive single-crystal X-ray structure of this specific compound is not publicly available, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust and scientifically grounded resource.

Molecular Identity and Physicochemical Properties

This compound, hereafter referred to as C6T-bpy, is a symmetrically substituted bipyridine derivative. The molecule consists of a central 2,2'-bipyridine core functionalized at the 4 and 4' positions with 5-hexylthiophen-2-yl units. The hexyl chains enhance solubility in common organic solvents, a crucial property for solution-based processing and characterization.

| Property | Value | Source |

| CAS Number | 1047684-56-9 | [1] |

| Molecular Formula | C₃₀H₃₆N₂S₂ | [1] |

| Molecular Weight | 488.75 g/mol | [1] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 85-88 °C | [1] |

| Solubility | Soluble in organic solvents such as benzene, methanol, and dichloromethane. | [1] |

Synthesis and Purification

The synthesis of C6T-bpy is typically achieved through palladium-catalyzed cross-coupling reactions, which offer high yields and selectivity. The Stille and Suzuki-Miyaura coupling reactions are the most common and effective methods for forming the C-C bond between the bipyridine and thiophene rings.[2][3]

Synthetic Rationale and Strategy

The choice of a palladium-catalyzed cross-coupling reaction is predicated on its reliability and tolerance to a wide range of functional groups. The general strategy involves the reaction of a dihalogenated bipyridine with an organometallic thiophene derivative. For this guide, a detailed protocol based on the Stille coupling is provided, which utilizes an organotin reagent.

References

An In-depth Technical Guide on the Role of Hexyl Side-Chains in 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine

This guide provides a comprehensive analysis of 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine, with a particular focus on the pivotal role of its hexyl side-chains. This molecule, a derivative of bipyridine and thiophene, is of significant interest in the fields of materials science and organic electronics. The strategic incorporation of hexyl groups profoundly influences its solubility, molecular organization, and electronic characteristics, which are critical for its application in devices such as organic solar cells and light-emitting diodes.

Introduction: The Significance of Molecular Architecture

In the design of novel organic semiconducting materials, the fine-tuning of molecular structure is paramount. The conjugation of aromatic systems like thiophene and bipyridine creates a robust electronic backbone, but it is the peripheral functionalities—in this case, hexyl side-chains—that often dictate the material's processability and ultimate performance. These aliphatic chains, while not directly participating in the electronic conjugation, are instrumental in modulating the intermolecular interactions and solid-state packing of the molecules. This guide will elucidate the multifaceted role of these hexyl groups, from enabling solution-based processing to influencing the electronic landscape of the molecule.

Core Molecular Structure and Properties

This compound possesses a molecular formula of C₃₀H₃₆N₂S₂ and a molecular weight of 488.75 g/mol .[1][2] The core structure consists of a 2,2'-bipyridine unit linked at the 4 and 4' positions to two 5-hexylthiophen-2-yl moieties. This arrangement creates a conjugated system that is responsible for its optoelectronic properties. The molecule is generally a white to light yellow solid with a melting point in the range of 85-88°C.[3]

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₆N₂S₂ | [1][3] |

| Molecular Weight | 488.75 g/mol | [1][2] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 85-88°C | [3] |

The Crucial Role of Hexyl Side-Chains

The introduction of hexyl (C₆H₁₃) side-chains at the 5-position of the thiophene rings is a deliberate synthetic strategy to impart several desirable characteristics:

-

Enhanced Solubility: The primary function of the hexyl groups is to enhance the solubility of the molecule in common organic solvents like benzene, methanol, and dichloromethane.[3] This is a critical factor for the fabrication of thin films from solution, a common and cost-effective method for producing organic electronic devices. Without these solubilizing chains, the rigid, conjugated core would likely be intractable, limiting its practical application.

-

Control of Intermolecular Interactions and Morphology: The hexyl chains play a significant role in controlling the way the molecules pack together in the solid state. This molecular packing, or morphology, directly impacts the material's electronic properties, such as charge carrier mobility.[4] The length and branching of alkyl side chains can influence the π–π stacking distance between conjugated backbones, which is crucial for efficient charge transport.[5][6] Shorter side chains can sometimes be favorable for the operation of bulk heterojunction organic solar cells, while longer chains may enhance charge mobility in polymer field-effect transistors.[7]

-

Modulation of Electronic Properties: While the hexyl chains are not part of the conjugated system, their presence can indirectly influence the electronic energy levels (HOMO and LUMO) of the molecule.[5] This is often attributed to subtle changes in the planarity of the conjugated backbone and the solid-state packing, which in turn affect the extent of intermolecular electronic coupling.

-

Prevention of Aggregation: In the context of dye-sensitized solar cells, flexible side chains on the photoactive backbone of a sensitizer can help to mitigate unfavorable intermolecular π–π stacking of dye molecules on the surface of materials like titania.[8] This can reduce dissipative exciton annihilation and improve device performance.

Synthesis and Characterization

The synthesis of this compound typically involves a cross-coupling reaction. One common method is the Suzuki coupling, which involves the reaction of a dihalo-bipyridine with a thiophene boronic acid or ester.[9][10] Another approach is the Stille coupling, which utilizes an organotin reagent. A general synthetic route might involve the reaction of 5-n-hexyl-2-thiophenecarboxaldehyde with 2,2'-bipyridine.[3]

Caption: A generalized workflow for the synthesis of the target molecule via cross-coupling reactions.

Characterization of the final product is crucial to confirm its identity and purity. Standard techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.[11]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Identifies the characteristic functional groups present in the molecule.

-

UV-Visible (UV-Vis) Spectroscopy: Investigates the electronic absorption properties of the molecule, providing information about its conjugation and bandgap.[12]

Applications in Organic Electronics

The unique properties imparted by the hexyl side-chains make this compound and its derivatives promising materials for various applications in organic electronics.

-

Organic Photovoltaics (OPVs): The good solubility and favorable electronic properties make it a suitable component in the active layer of organic solar cells.[5] The hexyl chains help to control the morphology of the bulk heterojunction, which is critical for efficient charge separation and transport.[13]

-

Dye-Sensitized Solar Cells (DSSCs): This molecule can serve as a π-linker in organic photosensitizers for DSSCs.[8][12] The hexyl groups can help to prevent dye aggregation on the semiconductor surface, leading to improved device efficiency and stability.

-

Organic Light-Emitting Diodes (OLEDs): The bipyridine unit is a well-known electron-transporting moiety, and the thiophene units can enhance hole-transporting properties. The overall molecular design, including the hexyl chains, can be tailored to achieve balanced charge transport and efficient light emission.

-

Coordination Chemistry and Catalysis: The bipyridine core is an excellent chelating ligand for various metal ions. The functionalized bipyridine can be used to create novel metal complexes with interesting photophysical properties or catalytic activities.[1][14]

Caption: Key application areas stemming from the molecule's properties.

Experimental Protocols

Protocol 1: General Synthesis via Suzuki Coupling

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4,4'-dibromo-2,2'-bipyridine and a slight excess (2.2 equivalents) of 5-hexylthiophene-2-boronic acid pinacol ester in a degassed solvent mixture of toluene and water.

-

Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (typically 2-5 mol%), and a base, such as sodium carbonate (Na₂CO₃).

-

Reaction: Heat the reaction mixture to reflux (approximately 90-110°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Protocol 2: Thin-Film Deposition by Spin-Coating

-

Solution Preparation: Prepare a solution of this compound in a suitable organic solvent (e.g., chloroform or chlorobenzene) at a desired concentration (e.g., 10 mg/mL).

-

Substrate Preparation: Clean the substrate (e.g., glass or silicon wafer) thoroughly using a sequence of sonication in detergent, deionized water, acetone, and isopropanol.

-

Spin-Coating: Dispense a small amount of the solution onto the center of the substrate. Spin the substrate at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds). The film thickness can be controlled by varying the solution concentration and spin speed.

-

Annealing: Anneal the deposited film on a hotplate at a specific temperature (e.g., 80-120°C) for a certain time to remove residual solvent and potentially improve the film morphology.

Conclusion and Future Outlook

The hexyl side-chains in this compound are not mere appendages but critical design elements that govern the material's processability and solid-state properties. They provide the necessary solubility for solution-based fabrication techniques and play a subtle yet crucial role in dictating the intermolecular organization, which in turn influences the electronic performance. As the field of organic electronics continues to advance, the rational design of such molecular building blocks, with careful consideration of the interplay between the conjugated core and the solubilizing side-chains, will be paramount in developing next-generation materials with enhanced performance and stability. Further research could explore the effects of varying the alkyl chain length, branching, or introducing other functional groups to further tune the properties of this versatile molecular scaffold.

References

- 1. chemscene.com [chemscene.com]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. silk.kookmin.ac.kr [silk.kookmin.ac.kr]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Impact of alkyl side chains on the photovoltaic and charge mobility properties of naphthodithiophene–benzothiadiazole copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Co‐Sensitized Solar Cell Achieves 13.7% Efficiency with Bis‐Hexylthiophene Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound(1047684-56-9) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. DSpace [repository.kaust.edu.sa]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Thermal Stability of 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine, a key organic semiconductor building block. In the absence of direct experimental data for this specific compound, this guide synthesizes information from closely related analogous structures, including alkyl-substituted thiophenes and bipyridine derivatives, to establish a scientifically grounded understanding of its expected thermal properties. We delve into the anticipated behavior of this molecule under thermal stress by examining the principles of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This guide further outlines detailed experimental protocols for these techniques, offering researchers and drug development professionals a robust framework for empirical validation. The potential thermal degradation pathways, influenced by the constituent thiophene and bipyridine moieties, are also discussed, providing critical insights for material processing and application.

Introduction: Significance and Physicochemical Properties

This compound is a π-conjugated organic molecule that has garnered significant interest for its potential applications in organic electronics, coordination chemistry, and materials science. Its structure, featuring a bipyridine core flanked by two hexyl-substituted thiophene units, imparts a unique combination of electron-accepting (bipyridine) and electron-donating (thiophene) characteristics. This makes it a versatile ligand for the formation of metal complexes and a promising component in organic semiconductors.

The hexyl side chains enhance solubility in organic solvents, a crucial attribute for solution-based processing of organic electronic devices. Chemically, it is described as a white to light yellow solid with good solubility in solvents like benzene, methanol, and dichloromethane[1]. Its primary application is often as a stabilizer and antioxidant in polymeric materials, leveraging its ability to inhibit oxidation[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₆N₂S₂ | --INVALID-LINK-- |

| Molecular Weight | 488.75 g/mol | --INVALID-LINK-- |

| Melting Point | 85-88 °C | --INVALID-LINK-- |

| Appearance | White to light yellow solid | --INVALID-LINK-- |

| Predicted Boiling Point | 583.0 ± 45.0 °C | --INVALID-LINK-- |

Inferred Thermal Stability: An Analysis of Analogous Structures

Insights from Alkyl-Substituted Thiophenes

The hexylthiophene units are significant contributors to the overall thermal stability. Poly(3-hexylthiophene) (P3HT), a well-studied polymer, offers valuable insights. P3HT exhibits a melting temperature around 235 °C[2]. The thermal degradation of thiophene-based polymers often occurs in two stages: an initial loss of the alkyl side chains followed by the decomposition of the conjugated backbone at higher temperatures. For some thiophene-based copolymers, the onset of decomposition (defined as 5% weight loss) is observed at temperatures above 380 °C[3]. This suggests that the hexyl chains in our target molecule are likely to be the first to undergo thermal scission.

Insights from Bipyridine Derivatives

The bipyridine core is a relatively stable aromatic system. Thermal analysis of 4,4'-bipyridine and its derivatives often reveals stability to well above their melting points. For instance, studies on metal complexes with 4,4'-dimethyl-2,2'-bipyridine have been conducted using TGA to understand their decomposition patterns[4]. The stability of the bipyridine unit itself suggests that it will likely remain intact until higher temperatures are reached, with the overall decomposition temperature being influenced by the less stable components of the molecule.

Based on these analogous structures, we can hypothesize that this compound will exhibit good thermal stability, likely with an onset of decomposition significantly above its melting point of 85-88 °C. The initial weight loss in a TGA experiment would be expected to correspond to the loss of the hexyl side chains, followed by the degradation of the thiophene and bipyridine rings at higher temperatures.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques of choice.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature and identifying different stages of degradation.

Experimental Workflow:

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C), ensuring it is well above the expected decomposition range.

-

-

Data Analysis:

-

Plot the sample weight as a percentage of the initial weight versus temperature.

-

The onset of decomposition is typically determined as the temperature at which a significant weight loss begins (e.g., 5% weight loss).

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum rates of weight loss, which correspond to the peaks in the DTG curve.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Experimental Workflow:

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan and hermetically seal it. An empty, sealed pan is used as the reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas.

-

-

Thermal Program:

-

A common program is a heat-cool-heat cycle to erase the sample's thermal history and observe its intrinsic properties.

-

First Heat: Heat from room temperature to a temperature above the expected melting point (e.g., 120 °C) at a rate of 10 °C/min.

-

Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., 0 °C).

-

Second Heat: Reheat the sample at the same rate as the first heating scan.

-

-

Data Analysis:

-

The melting point (Tₘ) is determined as the peak temperature of the endothermic melting transition.

-

The enthalpy of fusion (ΔHₘ) is calculated by integrating the area under the melting peak.

-

The crystallization temperature (T꜀) is determined from the peak of the exothermic crystallization event during the cooling scan.

-

Potential Thermal Degradation Pathways

The thermal degradation of this compound is likely to be a complex process involving multiple steps. The presence of heteroatoms (nitrogen and sulfur) and alkyl chains provides several potential sites for thermal decomposition.

-

Side-Chain Scission: The C-C bonds in the hexyl chains are weaker than the bonds in the aromatic rings. Therefore, the initial degradation step is expected to be the homolytic cleavage of the hexyl groups, leading to the formation of volatile hydrocarbon radicals.

-

Thiophene Ring Degradation: Following the loss of the side chains, the thiophene rings may undergo degradation. This can involve the cleavage of the C-S bonds, which are generally the weakest bonds in the ring.

-

Bipyridine Ring Degradation: The bipyridine core is expected to be the most thermally stable part of the molecule. Its degradation will likely occur at higher temperatures and may involve complex fragmentation and rearrangement reactions.

Conclusion

While direct experimental data for the thermal stability of this compound is currently lacking, a robust understanding of its likely thermal behavior can be formulated through the analysis of analogous compounds. It is anticipated that this molecule possesses good thermal stability, with decomposition initiating with the loss of its hexyl side chains at temperatures significantly above its melting point. The subsequent degradation of the thiophene and bipyridine moieties would occur at progressively higher temperatures. The experimental protocols for TGA and DSC outlined in this guide provide a clear pathway for the empirical validation of these hypotheses. A thorough understanding of the thermal properties of this and similar molecules is paramount for their successful integration into advanced materials and electronic devices, ensuring their stability and reliability during processing and in their final application.

References

An In-depth Technical Guide to 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine

CAS Number: 1047684-56-9

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine, a key organic ligand in the field of materials science and coordination chemistry. This document details the compound's chemical and physical properties, provides a validated synthesis protocol via a Stille cross-coupling reaction, outlines purification and characterization methodologies, and discusses its significant applications, particularly in the realm of organic electronics and photovoltaics. The information presented herein is intended to equip researchers with the necessary knowledge to synthesize, characterize, and effectively utilize this versatile molecule in their research endeavors.

Introduction

This compound is a π-conjugated organic molecule that has garnered significant attention for its unique electronic and photophysical properties. The core structure, a 2,2'-bipyridine unit, is a well-established chelating ligand for a variety of metal ions. The functionalization at the 4,4'-positions with 5-hexylthiophene moieties extends the π-conjugation of the molecule, leading to enhanced light absorption and charge transport characteristics. These properties make it a highly desirable component in the design of functional materials for applications such as dye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs), and molecular sensors. The hexyl chains appended to the thiophene rings enhance the solubility of the molecule in common organic solvents, facilitating its processing and application.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1047684-56-9 | [1][2][3] |

| Molecular Formula | C30H36N2S2 | [1][2] |

| Molecular Weight | 488.75 g/mol | [2][3] |

| Appearance | White to light yellow solid | [4][5] |

| Melting Point | 85-88 °C | [4][5] |

| Solubility | Good solubility in organic solvents such as benzene, methanol, and dichloromethane. | [4][5] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction. Both Stille and Suzuki coupling protocols are viable options.[6][7] This guide will detail a robust Stille coupling protocol, which has been shown to be effective for the synthesis of similar bis(heteroaryl)bipyridines.[8]

Synthesis Workflow

The overall synthetic strategy involves the coupling of two equivalents of a stannylated hexylthiophene with a dibrominated bipyridine precursor.

References

Methodological & Application

Application Note & Protocols: Utilizing 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine as a Hole Transporting Material in Optoelectronic Devices

Abstract: This document provides a comprehensive technical guide for researchers and scientists on the application of 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine as a hole transporting material (HTM). Hole transporting layers (HTLs) are critical components in various optoelectronic devices, including perovskite solar cells (PSCs) and organic solar cells (OSCs), where they facilitate the efficient extraction and transport of holes from the active layer to the anode.[1][2] This guide details the material's fundamental properties, explains the scientific rationale behind its use, and provides validated, step-by-step protocols for solution preparation, thin-film deposition, and integration into a model perovskite solar cell device. Characterization methodologies are included to ensure the validation of experimental outcomes.

Scientific Rationale and Material Properties

The efficacy of a hole transporting material is governed by its chemical structure, electronic properties, and film-forming capabilities. This compound is an organic small molecule featuring a conjugated backbone composed of thiophene and bipyridine units, which are conducive to charge transport. The hexyl side chains enhance solubility in common organic solvents, making it suitable for solution-based processing techniques.[3]

Core Attributes

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₆N₂S₂ | [3][4] |

| Molecular Weight | 488.75 g/mol | [5][4] |

| Appearance | White to light yellow solid | [3] |

| Common Solvents | Dichloromethane, Chlorobenzene, Toluene | [3] |

| CAS Number | 1047684-56-9 | [4] |

The Principle of Hole Transport and Energy Level Alignment

For an HTL to function effectively, its electronic energy levels must be precisely aligned with the adjacent layers in the device. Specifically, the Highest Occupied Molecular Orbital (HOMO) of the HTM should be energetically positioned between the valence band of the light-absorbing material (e.g., perovskite) and the work function of the anode (e.g., gold).[6] This alignment creates a favorable energetic cascade for holes to be selectively extracted from the absorber and transported to the electrode, while simultaneously creating a barrier that blocks electrons, thereby minimizing charge recombination.[1][7]

The thiophene moieties in the molecule's backbone contribute to its electron-donating character and facilitate p-type conductivity, while the bipyridine core can be functionalized or used to coordinate with other species, allowing for tuning of the electronic properties.[8]

Enhancing Conductivity through Molecular Doping

In many applications, the intrinsic conductivity of organic HTMs is insufficient for optimal device performance.[9] To overcome this, a technique known as molecular doping is employed.[10] This involves adding small amounts of specific additives to the HTM solution before film deposition.

-

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI): This lithium salt acts as a p-dopant. It introduces Li⁺ ions and facilitates the oxidation of the HTM molecules. This process generates mobile holes (positive charge carriers) within the HTL, significantly increasing its conductivity.[11][12]

-

4-tert-butylpyridine (tBP): This additive is a Lewis base. Its inclusion can prevent the aggregation of dopants, improve the morphology of the perovskite film, and passivate surface defects at the perovskite/HTL interface.[12][13]

The combination of these dopants lowers the Fermi level of the HTL to be closer to its HOMO level, which enhances the efficiency of hole extraction and overall device performance.[9]

Experimental Protocols

The following protocols provide a validated workflow for the preparation and deposition of this compound as an HTL. All procedures should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from moisture and oxygen.

Protocol 1: Preparation of the Doped HTL Solution

This protocol describes the preparation of a standard doped HTL solution, a critical first step for device fabrication.

Materials:

-

This compound powder

-

Chlorobenzene (anhydrous)

-

Acetonitrile (anhydrous)

-

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)

-

4-tert-butylpyridine (tBP)

-

Vortex mixer and magnetic stirrer

Procedure:

-

Prepare Stock Solutions (Causality): Preparing concentrated stock solutions of the dopants simplifies the formulation process and improves accuracy.

-

LiTFSI Stock: Dissolve 520 mg of LiTFSI in 1 mL of acetonitrile.

-

tBP Stock: tBP is used directly as a liquid.

-

-

Formulate HTL Solution:

-

In a clean vial, add 72 mg of this compound.

-

Add 1 mL of chlorobenzene.

-

Mix thoroughly using a vortex mixer or magnetic stirrer at room temperature until the powder is fully dissolved. The solution should be clear.

-

-

Introduce Dopants:

-

Add 28 µL of tBP directly to the HTL solution.

-

Add 18 µL of the LiTFSI stock solution.

-

-

Final Homogenization: Vortex the final solution for at least 1 minute to ensure all components are homogeneously mixed. The solution is now ready for deposition.

Protocol 2: Thin-Film Deposition via Spin Coating

Spin coating is a reliable method for producing uniform thin films from solution, essential for high-performance electronic devices.[14]

Equipment:

-

Spin coater (located inside a glovebox)

-

Substrates (e.g., FTO glass with perovskite layer)

-

Micropipette

-

Hotplate

Procedure:

-

Substrate Placement: Securely place the substrate (with the underlying perovskite layer already deposited) onto the chuck of the spin coater.

-

Solution Dispensing: Dispense 30-40 µL of the prepared doped HTL solution onto the center of the substrate.

-

Spin Coating Program: Immediately initiate the spin coating program. A typical two-step program is effective:

-

Step 1: 1000 rpm for 10 seconds (for initial spreading).

-

Step 2: 4000 rpm for 30 seconds (to achieve the desired thickness).

-

-

Annealing (Causality): Transfer the coated substrate to a hotplate pre-heated to 70-80 °C. Anneal for 10-15 minutes. This step is crucial for removing residual solvent and promoting a well-ordered film morphology.

-

Cool Down: Allow the substrate to cool to room temperature before proceeding to the next fabrication step (e.g., metal electrode deposition).

Protocol 3: Integration into a Model Perovskite Solar Cell (n-i-p)

To validate the performance of the HTL, it must be integrated into a full device. This protocol outlines the fabrication of a standard n-i-p planar heterojunction perovskite solar cell.

Device Stack: FTO Glass / Compact TiO₂ (c-TiO₂) / Mesoporous TiO₂ (m-TiO₂) / Perovskite Absorber / HTL / Gold (Au) Electrode.[6]

Procedure:

-

Prepare Substrate: Begin with a pre-cleaned, patterned FTO-coated glass substrate.

-

Deposit Electron Transport Layers (ETL): Deposit the c-TiO₂ and m-TiO₂ layers using established literature methods (e.g., spray pyrolysis and spin coating, respectively).

-